Cas no 941405-75-0 (2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide)

2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide is a specialized organic compound featuring a unique structural framework combining a cyanocyclohexyl group, a carbamoyl linker, and a fluorophenyl acetamide moiety. Its molecular design suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecule synthesis. The presence of the fluorophenyl group may enhance binding affinity in target interactions, while the cyanocyclohexyl component could contribute to metabolic stability. This compound is suited for research applications requiring selective functionalization or as a precursor in the development of pharmacologically active agents. Its well-defined structure allows for precise modifications, making it valuable for exploratory studies in drug discovery and chemical biology.
2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide structure
941405-75-0 structure
Product Name:2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide
CAS No:941405-75-0
MF:C18H23FN4O2
MW:346.399227380753
CID:5448741
PubChem ID:17492416
Update Time:2025-05-21

2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 941405-75-0
    • 2-({[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL}(METHYL)AMINO)-N-(3-FLUOROPHENYL)ACETAMIDE
    • EN300-26684808
    • Z50123070
    • 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide
    • AKOS008019486
    • 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide
    • Inchi: 1S/C18H23FN4O2/c1-23(11-16(24)21-15-7-5-6-14(19)10-15)12-17(25)22-18(13-20)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,21,24)(H,22,25)
    • InChI Key: QSRUXGFNIOMDQD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)NC(CN(C)CC(NC1(C#N)CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 346.18050415g/mol
  • Monoisotopic Mass: 346.18050415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 85.2Ų

2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684808-0.05g
2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide
941405-75-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide

Recent Advances in the Study of 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide (CAS: 941405-75-0)

The compound 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide (CAS: 941405-75-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyanocyclohexyl group and a fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide exhibits high affinity for certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to map the binding sites and understand the structural basis of its activity. These findings are crucial for the rational design of derivatives with improved selectivity and potency.

In addition to its biological activity, the synthetic accessibility of 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide has been a focal point of recent research. A novel, scalable synthesis route has been reported, which significantly reduces the number of steps and improves overall yield. This advancement is expected to facilitate large-scale production and further pharmacological evaluation. The optimized protocol also addresses previous challenges related to the stability of intermediate compounds, ensuring higher purity of the final product.

Preclinical studies have demonstrated the compound's potential in treating conditions such as chronic pain and certain types of cancer. In animal models, 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide exhibited significant analgesic effects with a favorable safety profile. Moreover, its ability to modulate specific signaling pathways has sparked interest in its application as an adjunct therapy in oncology. Ongoing research aims to validate these findings in more complex models and explore synergistic effects with existing drugs.

Despite these promising developments, several challenges remain. The pharmacokinetic properties of 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide, including its bioavailability and metabolic stability, require further optimization. Researchers are also investigating potential off-target effects to ensure its therapeutic specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, the recent studies on 2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide (CAS: 941405-75-0) highlight its potential as a versatile scaffold for drug development. The integration of structural biology, synthetic chemistry, and preclinical pharmacology has provided a solid foundation for future research. As the understanding of its mechanism and applications deepens, this compound may emerge as a valuable candidate for addressing unmet medical needs in various therapeutic areas.

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